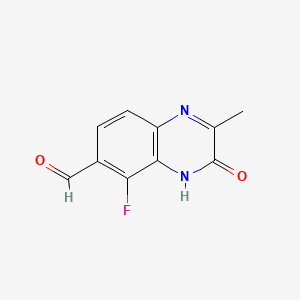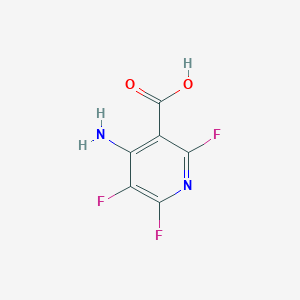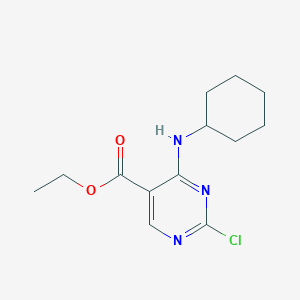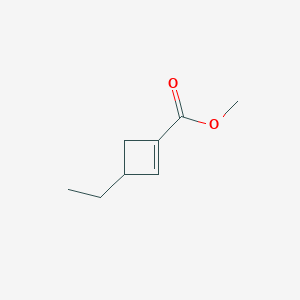
1-Benzoyloxy-3-bromopropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyloxy-3-bromopropan-2-ol is an organic compound with the molecular formula C10H13BrO2. It is a bromohydrin, which means it contains both a bromine atom and a hydroxyl group attached to adjacent carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzoyloxy-3-bromopropan-2-ol can be synthesized through the reaction of benzoyl chloride with 3-bromo-1,2-propanediol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyloxy-3-bromopropan-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 1-benzoyloxy-2-propanol.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-benzoyloxy-3-bromopropan-2-one.
Reduction: The compound can be reduced to remove the bromine atom, forming 1-benzoyloxypropan-2-ol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: 1-Benzoyloxy-2-propanol.
Oxidation: 1-Benzoyloxy-3-bromopropan-2-one.
Reduction: 1-Benzoyloxypropan-2-ol.
Aplicaciones Científicas De Investigación
1-Benzoyloxy-3-bromopropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzoyloxy-3-bromopropan-2-ol involves its reactivity as a bromohydrin. The bromine atom and hydroxyl group make it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution, oxidation, and reduction reactions, which are essential for the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
1-Bromo-2-propanol: A secondary alcohol with similar reactivity but lacks the benzoyloxy group.
3-Bromo-1-propanol: Another bromohydrin with a different substitution pattern.
1-Benzoyloxy-2-propanol: A related compound where the bromine atom is replaced by a hydroxyl group
Uniqueness: Its structure allows for a wide range of chemical transformations, making it a valuable compound in various fields of study .
Propiedades
Número CAS |
62522-73-0 |
|---|---|
Fórmula molecular |
C10H11BrO3 |
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
(3-bromo-2-hydroxypropyl) benzoate |
InChI |
InChI=1S/C10H11BrO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
Clave InChI |
WPROCBDMOWIRCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile](/img/structure/B13932295.png)

![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)



![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)

![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)



